2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester involves several steps. One common method includes the reaction of 2-chloroethyl chloroformate with sodium azide in the presence of a suitable solvent such as dichloromethane . The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution: The major products formed are derivatives of the original compound with the azido group replaced by the nucleophile.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1-(bromomethyl)ethyl Carbonic Acid Phenyl Ester
- 2-Azido-1-(iodomethyl)ethyl Carbonic Acid Phenyl Ester
- 2-Azido-1-(hydroxymethyl)ethyl Carbonic Acid Phenyl Ester
Uniqueness
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is unique due to its specific reactivity and stability. The presence of the chloromethyl group provides a versatile handle for further chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(1-azido-3-chloropropan-2-yl) phenyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCSXZSCVKBBEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC(CN=[N+]=[N-])CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675647 |
Source
|
Record name | 1-Azido-3-chloropropan-2-yl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216552-75-8 |
Source
|
Record name | 1-Azido-3-chloropropan-2-yl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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